molecular formula C17H15NO2 B6355655 1-Methyl-1H-indole-3-carboxylic acid benzyl ester CAS No. 1033693-00-3

1-Methyl-1H-indole-3-carboxylic acid benzyl ester

Cat. No. B6355655
M. Wt: 265.31 g/mol
InChI Key: NNRZJAKOLVVMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-indole-3-carboxylic acid is an indole derivative . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology .


Synthesis Analysis

The compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . There are also other methods for the synthesis of indole derivatives, such as a copper-catalyzed domino reaction of 2-haloanilines and 1,3-dicarbonyl compounds .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-indole-3-carboxylic acid is C10H9NO2 . Its molecular weight is 175.18 .


Chemical Reactions Analysis

1-Methyl-1H-indole-3-carboxylic acid is a reactant for the preparation of various compounds. For example, it can be used to prepare bisindolyl pyrimidinones analogs of PKC inhibitor LY333531, (heteroaryl) (carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors, antitumor and antiproliferative agents, (pyrrolidinylmethoxy)cyclohexanecarboxylic acids as antigen-4 (VLA-4) antagonists, EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, potent nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .


Physical And Chemical Properties Analysis

The compound has a melting point of 197-200 °C (dec.) (lit.), a predicted boiling point of 389.0±15.0 °C, and a predicted density of 1.24±0.1 g/cm3 . It is an off-white solid .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Therefore, the investigation of novel methods of synthesis and the development of new auxin mimic herbicides have attracted the attention of the chemical community . The design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists have been reported .

properties

IUPAC Name

benzyl 1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-18-11-15(14-9-5-6-10-16(14)18)17(19)20-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRZJAKOLVVMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-methyl-1H-indole-3-carboxylate

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